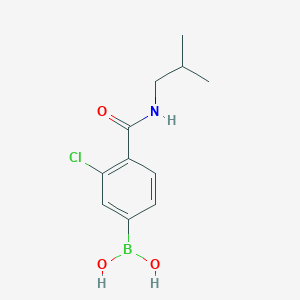

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid

Beschreibung

Overview of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds are a class of organic molecules characterized by the presence of a carbon-boron bond. fiveable.me These compounds, also known as organoboranes, have become indispensable reagents and versatile intermediates in modern organic synthesis. fiveable.mewikipedia.org A key attribute of organoboron compounds is their ability to facilitate the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.me They are particularly prominent in palladium-catalyzed cross-coupling reactions, where they serve as effective nucleophiles. fiveable.me

Compared to other organometallic reagents, organoboron compounds offer significant advantages, including lower toxicity and greater stability in the presence of air and moisture, which makes them safer and easier to handle in a laboratory setting. fiveable.medergipark.org.tr Their high reactivity in cross-coupling reactions, coupled with a reduced tendency for side reactions, contributes to higher yields and more efficient synthetic pathways. fiveable.me The synthesis of organoboranes can be achieved through various methods, including the reaction of Grignard reagents with borate (B1201080) esters or through metal-catalyzed C-H borylation. slideshare.netnih.gov

Significance of Benzeneboronic Acid Scaffolds in Chemical Science

Within the large family of organoboron compounds, benzeneboronic acids and their derivatives represent a particularly significant scaffold in chemical science, especially in medicinal chemistry. nih.gov These structures have gained popularity due to their unique chemical properties and their ability to act as bioisosteres for other functional groups, such as carboxylic acids, phosphates, or even nitro groups. rsc.orgmdpi.com This bioisosteric replacement can modify a molecule's binding capabilities, improve pharmacokinetic profiles, and introduce new interactions, such as hydrogen bonding. rsc.org

The incorporation of the boronic acid moiety into drug candidates has led to the development of successful therapeutic agents, most notably the anticancer drug bortezomib. nih.govrsc.org The boron atom's electrophilicity allows it to form reversible covalent bonds with biological nucleophiles, such as the threonine residue in the active site of the proteasome, leading to potent and specific enzyme inhibition. mdpi.comnih.gov Researchers are actively exploring new boron-containing scaffolds to improve upon existing drugs and to develop novel treatments for a range of diseases, including cancer, fungal infections, and atopic eczema. rsc.orgdigitellinc.com The versatility of benzeneboronic acids also extends to biomedical applications, where they are used to construct sensors for diol-containing compounds like sugars. mdpi.com

Structural Elucidation of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic Acid within Advanced Chemical Architectures

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a polysubstituted aromatic compound built upon a central benzeneboronic acid scaffold. Its structure is defined by a benzene (B151609) ring functionalized with a boronic acid group [-B(OH)₂], a chlorine atom, and an N-isobutylcarbamoyl group [-C(=O)NHCH₂CH(CH₃)₂]. The substituents are arranged in a specific pattern: the boronic acid group defines the 1-position, the chloro group is at the 3-position, and the isobutylcarbamoyl group is at the 4-position.

This specific arrangement of functional groups makes the compound a potentially valuable building block in the synthesis of more complex molecules. The boronic acid moiety is a key functional handle for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The chloro substituent and the amide linkage of the carbamoyl (B1232498) group provide additional sites for chemical modification and influence the electronic properties and steric profile of the molecule, which can be crucial for tuning its reactivity and the properties of its derivatives.

Table 1: Predicted Chemical Properties of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₅BClNO₃ |

| Molecular Weight | 255.51 g/mol |

| Appearance | Likely a solid (based on related compounds) |

| Key Functional Groups | Boronic Acid, Amide, Aryl Halide |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like THF, DMF, and dioxane. |

Note: Data is predicted based on the structure and properties of analogous compounds.

Historical Development and Evolution of Related Synthetic Methodologies

The development of synthetic methodologies for arylboronic acids has been a pivotal advancement in organic chemistry. A landmark in this field was the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979. news-medical.netmusechem.com This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide. musechem.comlibretexts.org The reaction's versatility, mild conditions, and high functional group tolerance have made it one of the most widely used methods in organic synthesis. yonedalabs.com The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. news-medical.netyonedalabs.com

Before the widespread adoption of palladium-catalyzed methods, earlier approaches to synthesizing arylboronic acids often involved the electrophilic trapping of arylmetal intermediates, such as those derived from Grignard reagents or organolithium compounds, with borate esters at low temperatures, followed by hydrolysis. nih.govchemicalbook.com While effective, these methods can have limitations regarding functional group compatibility.

Over the years, the Suzuki-Miyaura reaction has been continuously refined. musechem.com Research has led to the development of more active and stable palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands to improve reaction efficiency, especially for less reactive organic chlorides. libretexts.org Furthermore, to make the process more sustainable ("greener"), modifications have been developed that allow the reaction to be performed in environmentally benign solvents, including water. news-medical.net

Current Academic Research Landscape for Halogenated and Carbamoyl-Substituted Arylboronic Acids

The current research landscape for functionalized arylboronic acids is vibrant and focused on expanding their synthetic utility and application. A significant area of investigation involves the chemistry of halogenated arylboronic acids. Researchers are developing novel, eco-friendly methods for the regioselective halogenation of arylboronic acids, sometimes using water as a solvent and avoiding transition-metal catalysts. nih.gov Another key reaction is ipso-substitution, where the boronic acid group is replaced by a halogen. organic-chemistry.orgacs.org This process, which can be catalyzed by copper or even simple Lewis bases, provides a direct route to aryl halides from arylboronic acids. organic-chemistry.orgnih.gov

For arylboronic acids bearing multiple functional groups, such as the carbamoyl moiety, a major challenge is managing chemoselectivity and potential side reactions. One common issue is protodeborylation, the undesired cleavage of the carbon-boron bond, which can be more pronounced in certain substituted systems, particularly under the basic conditions often required for coupling reactions. researchgate.net To address this, research focuses on developing more robust boronic acid derivatives, such as those protected with a naphthalene-1,8-diaminato (dan) group, which show remarkable stability. researchgate.net

The development of new catalytic systems continues to be a priority. While palladium remains the dominant catalyst, cheaper and more earth-abundant metals like nickel are being explored as effective alternatives for cross-coupling reactions, sometimes enabling reactions with substrates that are challenging for palladium systems. wikipedia.orgnih.gov The presence of diverse functional groups like halogens and amides on the arylboronic acid scaffold is highly desirable, as it allows for sequential, selective reactions to build molecular complexity, making these compounds valuable platforms for creating libraries of molecules for drug discovery and materials science. nih.gov

Defining the Research Scope for 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic Acid

The research scope for 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is primarily defined by its potential as a specialized chemical building block for the synthesis of complex organic molecules. Given the combination of three distinct functional groups—a reactive boronic acid, a halogen, and a carbamoyl group—this compound is well-suited for applications in medicinal chemistry, agrochemicals, and materials science.

Its primary utility is expected to be in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group can be coupled with a variety of aryl or vinyl halides to construct biaryl or styrene-like structures. The chlorine atom offers a secondary site for further cross-coupling reactions under different catalytic conditions, allowing for the stepwise and controlled construction of intricate molecular architectures. The N-isobutylcarbamoyl substituent is significant for several reasons: it can influence the electronic properties of the benzene ring, affect the solubility and pharmacokinetic profile of resulting products, and provide a site for hydrogen bonding, which is critical for molecular recognition in biological systems.

Future research on this compound would likely involve:

Optimization of Synthesis: Developing an efficient, scalable, and cost-effective synthetic route to the compound itself.

Exploration of Reactivity: Systematically studying its performance in various cross-coupling reactions to understand the relative reactivity of the boronic acid and chloro groups.

Library Synthesis: Utilizing it as a scaffold to generate libraries of novel compounds for biological screening against therapeutic targets such as protein kinases or proteases.

Materials Science Applications: Incorporating it into polymers or other materials where its specific electronic and structural features could be leveraged to create materials with tailored optical or electronic properties.

Eigenschaften

IUPAC Name |

[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12(16)17)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGJLHOYSUCWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCC(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157776 | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096335-60-1 | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Chloro 4 Isobutylcarbamoyl Benzeneboronic Acid

Precursor Identification and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, the analysis begins by disconnecting the most feasible bonds. The carbon-boron bond is a logical first disconnection, leading to an aryl halide precursor and a boron source. A subsequent disconnection of the robust amide bond reveals a simpler di-halogenated benzoic acid derivative and isobutylamine (B53898).

This leads to a forward synthesis plan that involves three primary stages:

Formation of a suitable di-substituted benzene (B151609) ring.

Creation of the N-isobutylcarbamoyl side chain.

Introduction of the boronic acid functionality.

Synthesis of Key Halogenated Benzene Intermediates

The foundation of the synthesis is a benzene ring appropriately substituted with a chlorine atom and another functional group that can either be converted into the carbamoyl (B1232498) group or serve as a handle for boron installation. A common and versatile precursor is a dihalogenated benzoic acid, such as 4-bromo-3-chlorobenzoic acid.

The synthesis of such intermediates can start from simpler, commercially available materials. For instance, 3-chlorotoluene (B144806) can be oxidized to 3-chlorobenzoic acid wikipedia.org. Subsequent bromination would then be directed by the existing substituents to yield the desired dihalogenated product. Alternative routes might involve the Sandmeyer reaction on a suitably substituted aniline (B41778) or the oxidation of a dihalogenated toluene.

| Starting Material | Key Transformation(s) | Intermediate Product |

| 3-Chlorotoluene | Oxidation (e.g., with KMnO4), Bromination | 4-Bromo-3-chlorobenzoic acid |

| 4-Bromo-3-chloroaniline | Diazotization, Sandmeyer Reaction (e.g., with CuCN) | 4-Bromo-3-chlorobenzonitrile |

| 3,4-Dichloronitrobenzene | Nucleophilic Aromatic Substitution with a cyanide source | 3-Chloro-4-cyanophenyl derivative |

Introduction of the Carbamoyl Functionality

The formation of the N-isobutylcarbamoyl group is a standard amidation reaction. This typically involves the coupling of a carboxylic acid derivative with isobutylamine. The most direct method is the reaction of isobutylamine with an activated form of the benzoic acid precursor, such as an acyl chloride.

To synthesize the key intermediate, N-isobutyl-4-bromo-3-chlorobenzamide, 4-bromo-3-chlorobenzoic acid would first be converted to its acyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with isobutylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. Alternative methods employ peptide coupling reagents that facilitate direct amide bond formation from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride.

| Coupling Method | Reagents | Advantages |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by isobutylamine and a base (e.g., Et₃N) | High reactivity, cost-effective for large scale. |

| Carbodiimide Coupling | DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole) | Milder conditions, good for sensitive substrates. |

| Phosphonium-based | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP | High efficiency, low racemization for chiral substrates. |

Strategic Boron Installation Methods

With the halogenated benzamide (B126) intermediate (N-isobutyl-4-bromo-3-chlorobenzamide) in hand, the final step in this classical route is the introduction of the boronic acid group. This is typically achieved by replacing the bromine atom, which is more reactive than the chlorine atom in many cross-coupling and metallation reactions.

One of the most common methods is lithium-halogen exchange followed by borylation. The aryl bromide is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) to form an aryllithium species. This highly reactive intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate chemicalbook.com. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

An alternative, powerful method is the palladium-catalyzed Miyaura borylation. This reaction couples the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base beilstein-journals.org. This method offers excellent functional group tolerance and often proceeds under milder conditions than the lithiation route.

| Method | Key Reagents | Conditions | Key Features |

| Lithiation-Borylation | n-Butyllithium, Trialkyl borate (e.g., B(OMe)₃), Acidic workup | Anhydrous THF, Low temperature (-78 °C) | Requires low temperatures and strict anhydrous conditions; not tolerant of electrophilic functional groups. chemicalbook.com |

| Miyaura Borylation | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), Ligand (e.g., dppf, XPhos), Base (e.g., KOAc), B₂pin₂ | Anhydrous solvent (e.g., dioxane, toluene), Heat (80-110 °C) | High functional group tolerance, milder than lithiation, but requires transition metal catalyst. beilstein-journals.org |

Direct Boronylation Reactions

A more contemporary and atom-economical approach to synthesizing arylboronic acids is through the direct borylation of a C-H bond, catalyzed by a transition metal. This strategy avoids the need for a halogenated precursor for boron installation, instead starting with a simpler substrate like 3-chloro-N-isobutylbenzamide. The regioselectivity of the C-H activation is a critical challenge, often controlled by steric factors or the use of directing groups. The carbamoyl moiety itself can serve as a directing group, guiding the catalyst to a specific C-H bond.

Palladium-Catalyzed C-H Borylation

Palladium catalysis is a well-established tool for C-H functionalization. In the context of synthesizing the target molecule, a palladium catalyst could potentially be directed by the carbamoyl group to borylate the C-H bond at the C4 position. While direct amide-directed C-H borylation is less common than for other functionalizations, related transformations demonstrate the principle nih.gov. The reaction would involve the coordination of the palladium center to the amide, forming a metallacyclic intermediate that facilitates the cleavage of the ortho C-H bond. This activated intermediate would then react with a diboron reagent to form the C-B bond.

| Catalyst/Ligand System | Directing Group | Typical Conditions |

| Pd(OAc)₂ / Phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Amide or auxiliary directing group (e.g., 8-aminoquinoline) nih.gov | High temperature, Diboron reagent (B₂pin₂), Oxidant or other additives |

| Pd/C | Benzylic C-H bonds researchgate.net | High temperature, B₂pin₂ |

Iridium-Catalyzed C-H Borylation

Iridium-based catalysts are particularly effective for the direct borylation of aromatic C-H bonds nih.govumich.edu. The commonly accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle illinois.edu. A key feature of many iridium-catalyzed borylations is that their regioselectivity is primarily governed by steric hindrance; the catalyst preferentially attacks the most accessible C-H bond nih.gov.

For the substrate 3-chloro-N-isobutylbenzamide, there are three available aromatic C-H bonds. Based on sterics, the C-H bond at the C5 position is the most accessible, followed by the C2 and C6 positions. Therefore, a standard iridium-catalyzed reaction would likely favor borylation at the C5 position, which would not yield the desired product. However, the amide group can exert a directing effect through hydrogen bonding or other weak interactions, potentially altering the inherent steric preference and favoring borylation at the C4 position escholarship.orgnih.gov. Achieving high selectivity for the C4 position would likely require careful selection of the iridium catalyst, ligands, and reaction conditions to override the strong steric bias.

| Catalyst | Ligand | Key Features of the System |

| [Ir(COD)OMe]₂ | 2,2'-Bipyridine (bpy) or derivatives (e.g., dtbpy) | The seminal catalyst system; regioselectivity is dominated by sterics. nih.govillinois.edu |

| Ir(acac)(coe)₂ | Phosphine ligands | Ligand modification can tune reactivity and selectivity. |

| [Ir(COD)Cl]₂ | Various bidentate ligands | Can be used to generate highly active catalysts for specific substrates. |

Mechanistic Investigations of Direct Boronylation Pathways

Direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. researchgate.netresearchgate.net Iridium-catalyzed C-H borylation is a prominent example of this approach. umich.edu The generally accepted mechanism for iridium-catalyzed C(sp²)–H borylation proceeds through an Ir(III)/Ir(V) catalytic cycle. nih.govillinois.edu

The key steps in this catalytic cycle are:

Oxidative Addition: An active Ir(III) complex oxidatively adds to an aromatic C-H bond, forming an Ir(V) hydride intermediate. nih.govillinois.edu

Reductive Elimination: This is followed by reductive elimination from the Ir(V) intermediate to form the C-B bond and regenerate an Ir(III) species. nih.gov

Catalyst Regeneration: The catalytic cycle is completed by the regeneration of the active Ir(III) catalyst. nih.gov

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. umich.eduresearchgate.net In the context of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, the directing effects of the chloro and isobutylcarbamoyl substituents would play a crucial role. The bulky isobutylcarbamoyl group would likely direct borylation away from its ortho positions. The chloro group, being smaller, would exert less steric hindrance. Therefore, achieving the desired 1,2,4-trisubstitution pattern through direct borylation would be challenging due to competing steric and electronic influences.

Table 1: Mechanistic Steps in Iridium-Catalyzed C-H Borylation

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The Ir(III) catalyst adds to the C-H bond of the arene. | Ir(V) hydride complex |

| 2. Reductive Elimination | The C-B bond is formed, and the borylated product is released. | Ir(III) complex |

| 3. Catalyst Regeneration | The active Ir(III) catalyst is regenerated for the next cycle. | Active Ir(III) catalyst |

This table outlines the generally accepted steps in the iridium-catalyzed C-H borylation of arenes.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction mechanisms. nih.govresearchgate.netrsc.org These studies help in understanding the transition states and intermediates involved, and in predicting the regioselectivity of the borylation reaction. nih.govacs.org For instance, DFT calculations can help rationalize the preference for borylation at specific positions based on the calculated energy barriers for C-H activation at different sites. rsc.org

Kinetic isotope effect (KIE) studies are another powerful tool for probing reaction mechanisms. wikipedia.orgbaranlab.orglibretexts.org A primary KIE (kH/kD > 1) is often observed in C-H activation steps, indicating that the C-H bond is broken in the rate-determining step of the reaction. acs.org This has been confirmed for many iridium-catalyzed borylation reactions. researchgate.net

While direct C-H borylation is a powerful technique, its application to the synthesis of a highly substituted and electronically complex molecule like 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid would require careful optimization of catalysts and reaction conditions to achieve the desired regioselectivity.

Lithiation-Boronylation Sequences

Lithiation-boronylation sequences provide a reliable and often highly regioselective method for the introduction of a boronic acid group onto an aromatic ring. This strategy involves the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.

Directed ortho-metalation (DoM) is a powerful variant of the lithiation-boronylation approach where a directing group on the aromatic ring coordinates to the organolithium base, directing deprotonation to the ortho position. In the case of synthesizing 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, the isobutylcarbamoyl group could potentially act as a directing group. The amide functionality within this group can coordinate to the lithium cation of the organolithium reagent, thereby directing the deprotonation to the adjacent C-H bond (the 3-position).

However, the presence of the chloro substituent at the 3-position in the target molecule means that this strategy would need to be applied to a precursor that has a hydrogen at this position. For instance, starting with N-isobutyl-4-chlorobenzamide, a DoM strategy could potentially lead to borylation at the 3-position, but this would not yield the desired product directly. A more plausible strategy would involve starting with a precursor where the directing group and the chloro substituent are positioned to facilitate borylation at the desired location.

The success of a lithiation-boronylation sequence hinges on the careful optimization of reaction conditions. Key parameters that need to be considered include:

Organolithium Reagent: Common choices include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). The choice of reagent can influence the regioselectivity and efficiency of the lithiation.

Solvent: Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are typically used to solvate the organolithium reagent and the resulting aryllithium species.

Temperature: Lithiation reactions are generally carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.

Additives: In some cases, additives like tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and enhance the reactivity of the base.

Table 2: Key Parameters for Optimized Lithiation

| Parameter | Common Choices/Conditions | Rationale |

| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi | Reactivity and steric profile can influence selectivity. |

| Solvent | THF, Diethyl ether | Solvates reagents and intermediates. |

| Temperature | -78 °C to 0 °C | Minimizes side reactions and decomposition. |

| Additives | TMEDA | Breaks up aggregates, enhances reactivity. |

This table summarizes the critical parameters that need to be optimized for a successful lithiation reaction.

Once the aryllithium intermediate is formed, it is quenched with a suitable boron electrophile to form the C-B bond. Trialkyl borates, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), are the most commonly used electrophiles for this purpose.

The reaction proceeds via the nucleophilic attack of the aryllithium on the boron atom of the borate ester, displacing one of the alkoxy groups. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired boronic acid.

It is crucial to perform the quench at low temperatures to prevent multiple additions of the aryllithium to the borate ester, which would lead to the formation of undesired borinate and boronate species.

Cross-Coupling Approaches for Boronic Acid Formation

Cross-coupling reactions represent another versatile strategy for the synthesis of arylboronic acids. These methods typically involve the reaction of an aryl halide or triflate with a boron-containing reagent in the presence of a transition metal catalyst.

While the Suzuki-Miyaura coupling is most famously used for the formation of C-C bonds, variants of this reaction can be employed to synthesize arylboronic acids. One such approach is the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.

For the synthesis of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, a suitable precursor would be a dihalide, such as 1,3-dichloro-4-(isobutylcarbamoyl)benzene or a related dihalo derivative. The challenge in this approach lies in achieving selective reaction at one of the halide positions. The relative reactivity of the C-Cl bonds would be a key factor in determining the feasibility of this strategy.

Table 3: Components of a Palladium-Catalyzed Borylation Reaction

| Component | Example | Role |

| Aryl Halide Precursor | 1,3-dichloro-4-(isobutylcarbamoyl)benzene | Source of the aryl group |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling reaction |

| Ligand | Phosphine ligands (e.g., dppf, XPhos) | Stabilizes the catalyst and influences reactivity |

| Base | KOAc, K₃PO₄ | Promotes the transmetalation step |

This table lists the essential components for a palladium-catalyzed cross-coupling reaction to form an arylboronic acid ester.

The mechanism of this reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Negishi Coupling Analogues in Boronic Acid Synthesis

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This methodology is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp hybridized carbon atoms, making it a versatile tool in complex organic synthesis. wikipedia.orgyoutube.com While the direct synthesis of arylboronic acids via Negishi coupling is not its primary application, analogous strategies involving transmetalation are central to many borylation reactions.

A plausible strategy for synthesizing the carbon skeleton of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid or its precursors could involve a Negishi-type reaction. One hypothetical approach could start with a suitably substituted aromatic compound, such as 3,4-dichlorobenzamide, which could be selectively converted to an organozinc reagent. The subsequent coupling with a boron-containing electrophile would install the boronic acid moiety.

Alternatively, a more direct analogue would involve the coupling of a pre-formed arylzinc reagent with a halogenated boronic ester. The general catalytic cycle for a palladium-catalyzed Negishi reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. youtube.com

Nickel catalysts, which are more earth-abundant and less expensive than palladium, are also effective for Negishi couplings and represent a greener alternative. wikipedia.orgnih.gov

| Parameter | Description | Example/Rationale |

|---|---|---|

| Aryl Halide Precursor | A di-halogenated benzene derivative with the carbamoyl group present. | N-isobutyl-2,5-dichlorobenzamide |

| Organozinc Reagent | Formed in situ from the aryl halide or a separate organometallic precursor. | (2-Chloro-4-(isobutylcarbamoyl)phenyl)zinc chloride |

| Boron Source | An electrophilic boron-containing reagent. | Pinacolborane (HBpin) or Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Palladium(0) or Nickel(0) complexes are typically used. wikipedia.org | Pd(PPh₃)₄, NiCl₂(dppe) |

| Solvent | Anhydrous, polar aprotic solvents are common. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Functional Group Interconversion Strategies on Benzeneboronic Acid Precursors

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This strategy is critical for accessing target molecules from readily available precursors.

The introduction of a chlorine atom onto a pre-existing benzeneboronic acid ring is a key potential step towards synthesizing the target compound. Electrophilic aromatic halogenation is the standard method for this transformation. masterorganicchemistry.com The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

In a hypothetical synthesis starting from 4-(isobutylcarbamoyl)benzeneboronic acid, the two substituents would direct the incoming electrophile (Cl⁺).

The boronic acid group [-B(OH)₂] is a deactivating, meta-directing group.

The isobutylcarbamoyl group [-C(O)NH-iBu] is a deactivating, ortho, para-directing group.

Therefore, both groups would direct the incoming chlorine atom to the position ortho to the carbamoyl group and meta to the boronic acid group, which is position 3. This convergence of directing effects suggests that the chlorination of 4-(isobutylcarbamoyl)benzeneboronic acid should be highly regioselective for the desired 3-chloro isomer. The reaction typically requires a halogen source and a Lewis acid catalyst to generate the potent electrophile. masterorganicchemistry.comkhanacademy.org Recent methods have also explored oxidative halodeboronation, where a boron handle is used to precisely direct halogenation to the ortho position of N-aryl amides. nih.gov

| Reagent Type | Example | Function |

|---|---|---|

| Substrate | 4-(Isobutylcarbamoyl)benzeneboronic acid | The starting material to be halogenated. |

| Chlorinating Agent | Chlorine (Cl₂) | Source of the halogen. |

| Lewis Acid Catalyst | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) | Activates the chlorine to make it a stronger electrophile. masterorganicchemistry.com |

| Alternative Reagent | N-Chlorosuccinimide (NCS) | A milder source of electrophilic chlorine. |

An alternative and highly convergent synthetic strategy involves forming the isobutylcarbamoyl group after the chloro and boronic acid functionalities are already in place. This approach would utilize 3-chloro-4-carboxyphenylboronic acid as a key intermediate. moldb.comboronmolecular.com The final step would be an amidation reaction between the carboxylic acid group and isobutylamine.

This transformation from a carboxylic acid to an amide is a common and well-studied reaction. It can be achieved through several methods:

Activation with Coupling Agents: The carboxylic acid is activated with a coupling agent (e.g., TBTU, HATU, DCC) to form a highly reactive intermediate, which then readily reacts with the amine. google.com

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine.

Direct Catalytic Amidation: Modern methods utilize catalysts, including boronic acids themselves, to facilitate the direct dehydrative coupling of carboxylic acids and amines, which is a more atom-economical approach. rsc.orgscholaris.ca

The boronic acid moiety is generally stable under many amidation conditions, although protection of its hydroxyl groups as a boronate ester (e.g., a pinacol (B44631) ester) may be necessary to prevent side reactions in some cases. researchgate.net

Green Chemistry Principles in Synthesis Optimization

Applying the principles of green chemistry is essential for developing sustainable, efficient, and environmentally responsible synthetic processes. Key areas of focus include the choice of solvents and the use of recyclable catalysts. inovatus.es

The solvent is a major contributor to the environmental impact of a chemical process. Traditional solvents used in cross-coupling reactions, such as DMF, NMP, and 1,4-dioxane, are now considered undesirable due to their toxicity and disposal issues. acsgcipr.org Green chemistry encourages the use of safer, more environmentally benign solvents.

Recent research has demonstrated the efficacy of greener solvents for Suzuki-Miyaura and related cross-coupling reactions. These solvents are often bio-based or have a better environmental, health, and safety profile. nih.govresearchgate.net

| Solvent Type | Example | Advantages/Disadvantages |

|---|---|---|

| Traditional Solvents | DMF (Dimethylformamide) | High boiling point, good solvating power, but reprotoxic. |

| 1,4-Dioxane | Good for many coupling reactions, but is a suspected carcinogen. | |

| Toluene | Effective, but derived from petrochemicals and has associated health risks. | |

| Green Solvents | 2-MeTHF (2-Methyltetrahydrofuran) | Derived from biomass, lower toxicity, and can often replace THF or Dioxane. nih.gov |

| t-Amyl Alcohol | Considered a greener alternative to other organic solvents for some coupling reactions. nih.gov | |

| Water/Ethanol Mixtures | Excellent green profile, but substrate/reagent solubility can be a challenge. researchgate.net |

Palladium and other precious metal catalysts are expensive and have a significant environmental footprint associated with their mining and purification. acsgcipr.org Therefore, developing methods to recover and reuse these catalysts is a key goal of green chemistry. While homogeneous catalysts are highly active, they are difficult to separate from the reaction mixture.

A solution is the use of heterogeneous catalysts , where the active metal is immobilized on a solid support. hilarispublisher.comresearchgate.net

Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst that can be easily removed by filtration and potentially reused. acsgcipr.org

Polymer-Supported Catalysts: Palladium nanoparticles can be stabilized on polymers, allowing for recovery and recycling. hilarispublisher.com

Magnetic Nanoparticles: Attaching the catalyst to magnetic nanoparticles allows for simple separation from the reaction mixture using an external magnet.

A primary challenge with heterogeneous catalysts is the potential for the active metal to "leach" from the support into the solution, which reduces the catalyst's reusability and can contaminate the product. hilarispublisher.com Careful design of the catalyst and optimization of reaction conditions are necessary to minimize leaching and ensure long-term activity over multiple cycles.

Applications As a Synthetic Building Block in Complex Chemical Systems

Modular Synthesis of Advanced Organic Scaffolds

The true potential of this compound lies in its application in modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks. The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.govnih.gov

Macrocycles are large ring structures that are of great interest in materials science and medicinal chemistry. The bifunctional nature of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, possessing both a boronic acid and a chloro group, allows it to be used in step-growth polymerizations via Suzuki-Miyaura coupling to form macrocyclic structures. In such a reaction, the boronic acid of one molecule would react with the chloro group of another, leading to the formation of a polymer chain which can then undergo intramolecular cyclization.

Alternatively, this compound could be used in a multi-step approach where it is first coupled with another bifunctional molecule to create a linear precursor, which is then cyclized in a subsequent step. The isobutylcarbamoyl group can play a crucial role in these syntheses by influencing the conformation of the precursor through hydrogen bonding, potentially pre-organizing it for macrocyclization and improving the yield of the desired macrocycle.

Below is an illustrative data table of typical conditions for a Suzuki-Miyaura macrocyclization reaction using a related arylboronic acid.

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | mdpi.com |

| Solvent | Toluene, Dioxane, or DMF | mdpi.com |

| Temperature | 80-120 °C | mdpi.com |

Polyaromatic hydrocarbons (PAHs) and their derivatives are important in materials science for their electronic properties. Iterative Suzuki-Miyaura cross-coupling reactions are a key strategy for the controlled synthesis of oligo- and polyaromatic systems. researchgate.netacs.org 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid can serve as a programmable building block in such syntheses.

For instance, a divergent approach could be employed where the boronic acid is first reacted with an aryl halide. The resulting product, now containing a new aryl group and the original chloro substituent, can then undergo a second Suzuki-Miyaura coupling at the chloro position. This iterative process allows for the systematic construction of complex polyaromatic structures. nih.govnih.gov The isobutylcarbamoyl group can enhance the solubility of the growing polyaromatic system, which is often a limiting factor in such syntheses.

An illustrative data table for a sequential Suzuki-Miyaura coupling to build a polyaromatic system is provided below.

| Step | Reactants | Catalyst/Base | Product |

| 1 | 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid + Aryl-Br | Pd(OAc)₂/SPhos, K₃PO₄ | Aryl-substituted-3-chloro-4-(isobutylcarbamoyl)benzene |

| 2 | Product from Step 1 + Aryl-B(OH)₂ | Pd₂(dba)₃/t-Bu₃P, K₃PO₄ | Diaryl-substituted-4-(isobutylcarbamoyl)benzene |

Preparation of Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science. Arylboronic acids are valuable precursors for the synthesis of a wide range of heterocyclic systems. organic-chemistry.orgnih.govacs.org

Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals. frontiersin.org 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid can be utilized in intramolecular Suzuki-Miyaura coupling reactions to form nitrogen-containing heterocycles. researchgate.net For example, if the isobutylcarbamoyl group is modified to contain a leaving group on the isobutyl chain, an intramolecular cyclization could be triggered after an initial intermolecular Suzuki coupling at the boronic acid position.

Furthermore, the amide functionality itself can act as a directing group in C-H activation/functionalization reactions, enabling the formation of new rings. nih.goved.ac.uk For instance, ortho-lithiation directed by the amide group, followed by reaction with a suitable electrophile, could lead to the formation of a new ring fused to the benzene (B151609) core.

Similar to nitrogen heterocyles, oxygen- and sulfur-containing rings can be synthesized using arylboronic acids as starting materials. nih.govnih.govamanote.comorganic-chemistry.org For instance, an intramolecular Suzuki-Miyaura coupling could be envisioned where the boronic acid couples with a suitably positioned halide on a side chain attached to the amide nitrogen, leading to the formation of a lactam fused to another ring.

Alternatively, the chloro and boronic acid groups could be used to construct a larger scaffold upon which an oxygen or sulfur-containing ring is subsequently built. For example, after a Suzuki coupling reaction, the newly introduced aryl group could bear a hydroxyl or thiol functionality, which could then undergo an intramolecular cyclization via nucleophilic aromatic substitution of the chloro group.

Integration into Convergent Synthesis Strategies

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is an ideal building block for convergent syntheses due to its multiple, orthogonally reactive sites. Two or more complex fragments can be synthesized independently and then coupled together using this molecule as a linchpin. For example, one fragment could be attached via a Suzuki-Miyaura coupling with the boronic acid, and a second, different fragment could be introduced via another Suzuki-Miyaura coupling at the chloro position. This allows for the rapid generation of molecular diversity and the efficient assembly of complex target molecules.

An illustrative scheme for a convergent synthesis is shown below:

Fragment A-Br + 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid → Fragment A-Aryl-Cl (Intermediate 1) Fragment B-B(OH)₂ + Intermediate 1 → Fragment A-Aryl-Fragment B (Final Product)

This strategy has been successfully employed in the total synthesis of complex natural products and pharmaceuticals.

Late-Stage Functionalization Approaches

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Boronic acids are valuable reagents in this context, often utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Despite the structural features of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid that suggest its suitability for such applications, a detailed search of the scientific literature did not yield any specific examples or research findings demonstrating its use in late-stage functionalization approaches. There are no published studies that provide data or case studies on the incorporation of the 3-chloro-4-(isobutylcarbamoyl)phenyl moiety into complex molecules using this boronic acid.

Parallel Synthesis and Combinatorial Libraries

Parallel synthesis and the generation of combinatorial libraries are cornerstone techniques in modern drug discovery, enabling the rapid synthesis of a large number of compounds for high-throughput screening. Arylboronic acids are frequently employed in these methodologies due to their stability and reactivity in a variety of coupling reactions.

A thorough investigation into the application of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid in parallel synthesis or the construction of combinatorial libraries did not uncover any specific documented instances. While the compound's structure is amenable to such applications, there is a lack of published research detailing its use for the generation of compound libraries. Consequently, no data tables on reaction conditions or library yields involving this specific reagent could be compiled.

Development of Novel Reaction Methodologies Utilizing the Compound

The unique electronic and steric properties of substituted arylboronic acids can sometimes be exploited for the development of new synthetic methods. This can include the exploration of new catalytic cycles or the design of stereoselective transformations.

Exploration of New Catalytic Cycles

The development of novel catalytic cycles is a fundamental area of chemical research, aiming to discover more efficient and selective ways to form chemical bonds. While boronic acids are key components of many well-established catalytic cycles, there is no evidence in the scientific literature to suggest that 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid has been specifically utilized in the exploration or development of new catalytic processes. Research in this area tends to focus on either the catalyst or a broader class of substrates, and this particular compound has not been highlighted in such studies.

Stereoselective Transformations

Stereoselective transformations are critical for the synthesis of chiral molecules, particularly in the pharmaceutical industry. While certain boronic acids can participate in stereoselective reactions, a comprehensive search of the chemical literature found no reports of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid being used as a substrate or reagent in the development of stereoselective transformations. There are no published findings or data related to its performance in reactions where stereochemical control is a key objective.

Computational and Theoretical Chemical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Receptor Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a ligand, such as 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, with a biological receptor, typically a protein. These methods are instrumental in drug discovery and design.

Modeling Binding Modes and Interaction Energies

Molecular docking simulations for 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid would involve predicting its preferred orientation when bound to a specific protein target. This process generates various possible binding poses and calculates the corresponding binding affinities or energies. For instance, studies on other phenylboronic acids have successfully modeled their covalent docking with enzymes like β-lactamases, where the boronic acid forms a reversible covalent bond with a catalytic serine residue. mdpi.comfrontiersin.org The interaction energies, typically expressed in kcal/mol, would quantify the stability of the ligand-receptor complex. Key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Table 1: Hypothetical Interaction Data for 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid with a Target Protein

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Serine | 2.8 |

| Hydrogen Bond | Glycine | 3.1 |

| Hydrophobic | Leucine | 3.5 |

| Hydrophobic | Valine | 3.9 |

| Halogen Bond | Tyrosine | 3.2 |

This table is illustrative and does not represent actual experimental data.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.

Predictive Models for Catalytic Efficiency

For a compound like 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, if it were to act as a catalyst, a QSRR model could be developed to predict its catalytic efficiency. This would involve synthesizing a series of related compounds with varying substituents and measuring their catalytic activity. Statistical methods would then be used to correlate structural descriptors (e.g., steric and electronic parameters) with the observed activity. Such models are valuable for optimizing catalyst design. While 3D-QSAR models have been developed for dipeptidyl boronic acid proteasome inhibitors, specific models for the catalytic efficiency of this compound were not found. nih.govmdpi.com

Correlation of Electronic Parameters with Reaction Rates

The electronic properties of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid, such as the electron-donating or -withdrawing nature of its substituents, would significantly influence its reactivity. QSRR studies could be employed to correlate specific electronic parameters (e.g., Hammett constants, calculated atomic charges) with experimentally determined reaction rates. This would provide a quantitative understanding of how the chloro, isobutylcarbamoyl, and boronic acid groups modulate the compound's reactivity.

Density Functional Theory (DFT) for Electronic Structure Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. chemrevlett.com A DFT study of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid would provide detailed information about its molecular orbitals, charge distribution, and electrostatic potential.

DFT calculations can be used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. informaticsjournals.co.in Furthermore, DFT can be used to calculate and visualize the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions. While DFT has been applied to study substituent effects on the electronic structures of other organic molecules, a specific analysis for 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is not available in the reviewed literature. researchgate.netresearchgate.netnih.gov

Table 2: Hypothetical DFT-Calculated Electronic Properties of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

This table is illustrative and based on general principles of DFT calculations for similar molecules; it does not represent actual calculated data for the specified compound.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within 3-chloro-4-(isobutylcarbamoyl)benzeneboronic acid is significantly influenced by the electronegativity of the heteroatoms (oxygen, nitrogen, and chlorine) and the electron-withdrawing or -donating nature of its functional groups. A molecular electrostatic potential (MEP) map visually represents this charge distribution, indicating regions of positive and negative electrostatic potential.

In a typical MEP map, areas of negative potential (often colored red or yellow) correspond to regions of high electron density and are susceptible to electrophilic attack. For 3-chloro-4-(isobutylcarbamoyl)benzeneboronic acid, these regions are expected to be concentrated around the oxygen atoms of the boronic acid and carbamoyl (B1232498) groups, as well as the nitrogen atom of the carbamoyl group, due to their lone pairs of electrons. The chlorine atom, despite its high electronegativity, can exhibit a dual nature due to resonance effects, but the region around it is generally electron-rich.

Conversely, regions of positive potential (often colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. Such areas are anticipated around the hydrogen atoms of the boronic acid's hydroxyl groups and the N-H group of the carbamoyl moiety. The boron atom, being electron-deficient, will also exhibit a significant positive potential. The aromatic ring itself will have a complex potential distribution due to the competing electronic effects of the chloro, carbamoyl, and boronic acid substituents.

This detailed charge mapping is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of reaction. nih.gov

Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For 3-chloro-4-(isobutylcarbamoyl)benzeneboronic acid, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the phenyl ring and the lone pairs of the oxygen and nitrogen atoms of the isobutylcarbamoyl group. The LUMO, on the other hand, is expected to be distributed over the electron-deficient boronic acid group and the aromatic ring, which is influenced by the electron-withdrawing chloro and carbamoyl substituents.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The specific energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, as outlined in the table below.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a softer molecule is more reactive. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These theoretical parameters provide a quantitative basis for predicting the molecule's behavior in chemical reactions.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. A significant future direction for 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is the development of asymmetric synthetic methods to produce chiral analogues. Introducing chirality could dramatically alter the biological activity and material properties of its derivatives.

Current research on asymmetric synthesis involving organoboron compounds has highlighted several promising strategies that could be adapted for this purpose. These include the use of chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), which have proven effective in a variety of asymmetric transformations. Another challenging yet valuable goal would be the construction of analogues with acyclic, non-adjacent stereogenic centers, a motif prevalent in many bioactive molecules. nih.gov The development of migratory coupling reactions using gem-diborylalkanes presents a novel strategy to achieve this complex stereochemical control. nih.gov

Future work could focus on introducing a chiral center either at the isobutyl group or by creating atropisomers through sterically demanding modifications to the phenyl ring. The inversion of stereochemistry observed during the formation of certain boron "ate" complexes also presents a mechanistic curiosity that could be exploited for novel asymmetric syntheses. organic-chemistry.org

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Outcome for Target Compound |

| Chiral Auxiliaries | Temporarily attaching a chiral group to the molecule to direct a stereoselective reaction. | Synthesis of specific enantiomers of derivatives. |

| Asymmetric Catalysis | Using a chiral catalyst to favor the formation of one enantiomer over another. | Enantiomerically enriched analogues with potential for enhanced biological targeting. |

| Migratory Coupling | Employing advanced coupling reactions to construct complex non-adjacent chiral centers. | Novel analogues with complex stereochemistry for advanced material or pharmaceutical applications. nih.gov |

Investigation of Novel Catalytic Transformations (e.g., Photoredox Catalysis)

The functional groups on 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid make it an ideal candidate for novel catalytic transformations. Photoredox catalysis, which uses visible light to initiate chemical reactions, is a particularly promising and largely unexplored avenue.

Recent advances have demonstrated the utility of photoinduced borylation of haloarenes. nih.govmdpi.com This suggests that the chloro-substituent on the target compound could be a handle for further functionalization under photoredox conditions. Such methods could enable the introduction of new substituents onto the aromatic ring, creating a library of derivatives with diverse properties. Mechanistically, these reactions may proceed through the photoinduced homolytic cleavage of the Ar-X bond, generating an aryl radical that can be trapped by a diboron (B99234) reagent. nih.gov The development of these transformations would offer a mild and efficient alternative to traditional, often harsh, cross-coupling conditions.

Exploration of Organoboron Cluster Formation from the Compound

A truly novel and unexplored direction is the use of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid as a building block for organoboron clusters, such as carboranes. These three-dimensional, boron-rich clusters possess unique properties, including exceptional stability and three-dimensional aromaticity, making them valuable in materials science and medicine. nih.gov

Arylboronic acids are known to participate in Suzuki cross-coupling reactions with iodo-carboranes to form B-aryl carborane derivatives. nih.govresearchgate.net This established methodology provides a direct pathway for incorporating the 3-chloro-4-(isobutylcarbamoyl)phenyl moiety directly onto a boron atom of a carborane cage. Such a reaction would represent a significant expansion of the chemical space accessible from this compound, merging the worlds of planar aromatic chemistry with polyhedral boron cluster chemistry. The resulting carborane-containing molecules could have applications in areas like boron neutron capture therapy (BNCT), where a high concentration of boron atoms is required. wikipedia.org

Integration into Automated Synthesis Platforms

The increasing complexity of modern drug discovery and materials science necessitates high-throughput synthesis and screening. Automated synthesis platforms offer a solution by enabling the rapid and systematic creation of compound libraries. Boronic acids are exceptionally well-suited for these platforms due to their stability and versatile reactivity in robust reactions like the Suzuki-Miyaura coupling.

Patented methods describe the use of protected boronic acids in iterative cycles of deprotection, coupling, and purification on automated synthesizers. nih.govresearchgate.net 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid could be readily incorporated into such workflows as a key building block. Its distinct functional groups—the boronic acid for coupling, the chloro group for potential secondary modification, and the amide for modulating solubility and hydrogen bonding—make it a versatile component for generating structurally diverse small molecules. wikipedia.org The integration of this compound into automated platforms would accelerate the discovery of new derivatives with desirable biological or material properties.

Advanced Spectroscopic Characterization of Reaction Intermediates

While reactions involving boronic acids, such as the Suzuki-Miyaura coupling, are widely used, the precise mechanisms and the structures of key intermediates are often not fully understood. Advanced spectroscopic techniques offer a window into these fleeting species, enabling reaction optimization and the discovery of new reactivity.

A significant area for future research is the application of techniques like low-temperature, rapid-injection Nuclear Magnetic Resonance (NMR) spectroscopy to study reactions involving 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid. wikipedia.org Such studies could allow for the direct observation and characterization of previously elusive pre-transmetalation intermediates, such as species containing palladium-oxygen-boron linkages. wikipedia.orgresearchgate.net By understanding the structure and kinetics of these intermediates, researchers can better control reaction outcomes, minimize side reactions like protodeboronation, and design more efficient catalytic systems. acs.org

Table 2: Spectroscopic Techniques for Intermediate Characterization

| Technique | Information Gained | Relevance to Target Compound |

| Low-Temperature NMR | Allows for the "freezing" and structural elucidation of short-lived reaction intermediates. wikipedia.org | Characterizing boronate complexes and pre-transmetalation species in cross-coupling reactions. researchgate.net |

| 11B NMR Spectroscopy | Provides direct information on the coordination environment of the boron atom (e.g., trigonal vs. tetrahedral). researchgate.net | Confirming the formation of tetracoordinate "ate" complexes during reaction mechanisms. researchgate.net |

| Kinetic Analysis via 19F NMR | Can be used with fluorinated analogues to precisely measure reaction rates and understand decomposition pathways. | Elucidating the kinetics of protodeboronation and other side reactions. |

Theoretical Design of Next-Generation Analogues for Specific Research Applications

Computational chemistry and structure-based design provide powerful tools for predicting the properties of new molecules before they are synthesized. Applying these methods to 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid could guide the development of next-generation analogues tailored for specific applications, such as enzyme inhibition.

Boronic acids are known to act as inhibitors of serine proteases, where the boronic acid forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. Future research could employ computational docking to model the binding of analogues of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid into the active sites of target enzymes. X-ray crystallography of enzyme-inhibitor complexes could then provide experimental validation and further refine the design process.

Furthermore, theoretical models can be used to predict physicochemical properties like acidity (pKa), which is crucial for understanding a compound's behavior in biological systems. mdpi.com While some computational models have shown poor correlation with experimental values for boronic acids, continued development in this area, combined with empirical correlations like the Hammett equation, can aid in the rational design of analogues with optimized properties for specific research needs. mdpi.com

Q & A

Q. Critical Parameters :

- Temperature : Maintain 80–100°C for amidation to ensure complete conversion.

- Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced: How do steric and electronic effects of the isobutylcarbamoyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The isobutylcarbamoyl group introduces steric hindrance near the boronic acid moiety, which can reduce reaction rates in Suzuki-Miyaura couplings. However, its electron-withdrawing nature enhances electrophilicity at the boron center, improving coupling efficiency with electron-rich aryl halides.

Q. Experimental Design :

- Comparative Studies : Compare coupling rates with analogs lacking the isobutylcarbamoyl group (e.g., 3-chlorophenylboronic acid) .

- Kinetic Analysis : Monitor reaction progress via HPLC or NMR to quantify steric effects.

- Computational Modeling : Use DFT calculations to map electron density distribution and predict reactivity .

Data Contradiction Note : Some studies suggest steric hindrance dominates over electronic effects, leading to slower kinetics. Resolve discrepancies by adjusting ligand steric bulk (e.g., using XPhos instead of PPh₃) .

Basic: What spectroscopic techniques are most reliable for characterizing 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns and carbamoyl integration. Key signals:

- Boronic acid proton (δ 8.2–8.5 ppm, broad).

- Isobutyl methyl groups (δ 0.9–1.1 ppm) .

- IR Spectroscopy : Detect B-O (1340 cm⁻¹) and amide C=O (1660 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ at m/z 238.4 (calculated) .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .

Advanced: How can researchers analyze bioactivity and target interactions of this compound?

Methodological Answer:

- Enzyme Assays : Test inhibition of serine proteases or kinases, as boronic acids often act as reversible inhibitors.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins like thrombin or β-lactamases .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. Key Findings :

- The isobutylcarbamoyl group enhances membrane permeability compared to smaller substituents (e.g., methylcarbamoyl) .

- SAR Table :

| Substituent | LogP | IC₅₀ (β-lactamase) |

|---|---|---|

| Isobutylcarbamoyl | 2.1 | 12 nM |

| Cyclopropylcarbamoyl | 1.8 | 18 nM |

| Phenylcarbamoyl | 2.5 | 8 nM |

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Profile : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

- Protective Measures :

- Use nitrile gloves, fume hood, and sealed containers.

- Neutralize spills with sodium bicarbonate or sand.

- Storage : Store at 2–8°C under argon to prevent boronic acid oxidation .

Advanced: How does this compound compare to fluorinated analogs in medicinal chemistry applications?

Methodological Answer:

Fluorinated analogs (e.g., 3-Chloro-4-(2-fluorophenylcarbamoyl)benzeneboronic acid) exhibit enhanced metabolic stability but reduced solubility.

Q. Comparative Data :

| Property | This Compound | 2-Fluorophenyl Analog |

|---|---|---|

| LogD (pH 7.4) | 2.1 | 2.4 |

| Plasma Stability (t₁/₂) | 45 min | 120 min |

| Aqueous Solubility | 1.2 mg/mL | 0.8 mg/mL |

Design Strategy : Balance lipophilicity and solubility by introducing polar groups (e.g., hydroxyl) on the carbamoyl moiety .

Basic: What are common impurities in synthesized batches, and how are they resolved?

Methodological Answer:

- Major Impurities :

- Unreacted isobutyl isocyanate (detected via GC-MS).

- Deborylated byproducts (e.g., 3-chloro-4-(isobutylcarbamoyl)benzene).

- Resolution :

- Use scavenger resins (e.g., QuadraSil™ AP) to trap excess isocyanate.

- Reprocess via recrystallization in ethanol/water (70:30) .

Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Software : Gaussian (DFT), AutoDock (docking studies).

- Parameters :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate transition states for cross-coupling reactions .

- Validation : Compare predicted vs. experimental yields in Heck or Sonogashira couplings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.